molecular formula C12H13BrN2O2 B14009675 Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 1399297-68-7

Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B14009675
CAS No.: 1399297-68-7
M. Wt: 297.15 g/mol
InChI Key: DFYPPMQLAOEHHX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1399297-68-7

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

ethyl 3-amino-5-bromo-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H13BrN2O2/c1-3-17-12(16)11-10(14)8-6-7(13)4-5-9(8)15(11)2/h4-6H,3,14H2,1-2H3

InChI Key

DFYPPMQLAOEHHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Br)N

Origin of Product

United States

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